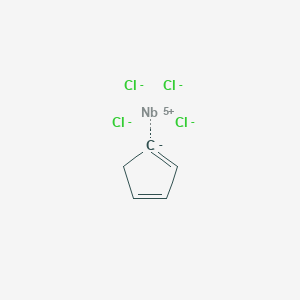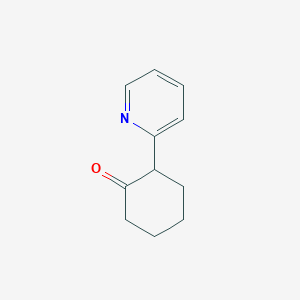
2-(2-Pyridinyl)Cyclohexanone
Übersicht
Beschreibung
2-(2-Pyridinyl)Cyclohexanone is a chemical compound with the linear formula C11H14ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a linear formula C11H14ClNO . The average mass is 211.688 Da and the monoisotopic mass is 211.076385 Da .Wissenschaftliche Forschungsanwendungen
Asymmetric Catalysis
(2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from l-proline, has been used for the asymmetric Michael addition of cyclohexanone to β-nitrostyrenes. This pyrrolidine-based catalyst, containing a sulfoxide moiety, synthesizes various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity without additives (Singh et al., 2013).
Chemical Manufacturing
Cyclohexanone is a key intermediate in the manufacture of polyamides in the chemical industry. Challenges in direct selective hydrogenation of phenol to cyclohexanone under mild conditions were addressed using a Pd nanoparticles supported on mesoporous graphitic carbon nitride catalyst. This catalyst achieved high conversion and selectivity in aqueous media without additives (Wang et al., 2011).
Recyclable Organocatalysts
Polystyrene-immobilized pyrrolidine has been developed as a recyclable and stereoselective organocatalyst for asymmetric Michael addition of cyclohexanone to nitroolefins. It showed high yields and excellent diastereoselectivities and could be reused multiple times without significant loss of catalytic activity (Miao & Wang, 2008).
Novel Synthetic Pathways
Double 1,3-dipolar cycloaddition of 2,6-bis(arylmethylidene)-cyclohexanones with azomethine ylide derived from paraformaldehyde and sarcosine has been utilized to produce bis-spiro-pyrrolidines. This method offers a new pathway in the synthesis of complex organic compounds (Raj & Raghunathan, 2002).
Substituted Cyclohexanone Derivatives
Asymmetric synthesis of 3-substituted-cyclohexanone derivatives involves stereoselective conjugate addition to chiral 2-substituted-2-cyclohexen-1-ones. This process demonstrates the versatility of cyclohexanone derivatives in stereoselective organic synthesis (Schultz & Harrington, 1991).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-(2-Pyridinyl)Cyclohexanone is the JAK2-STAT3 pathway . This pathway plays a crucial role in cell proliferation and survival, particularly in cancer cells .
Mode of Action
This compound interacts with its targets by inhibiting the activation of STAT3 . This inhibition mediates the expression of Bcl-2 genes , which are essential for cell proliferation and survival .
Biochemical Pathways
The compound affects the JAK2-STAT3 pathway . It decreases the phosphorylation levels of JAK2 and STAT3 in a dose-dependent manner . This action disrupts the balance of the Bcl-2 family proteins and triggers apoptosis via the mitochondria-mediated intrinsic pathway .
Pharmacokinetics
It’s known that the compound has a molecular weight of 211693 , which may influence its absorption, distribution, metabolism, and excretion
Result of Action
The compound induces apoptosis in cancer cells . This is indicated by morphological changes, membrane phospholipid phosphatidylserine ectropion, caspase 3 activation, and cleavage of poly (ADP-ribose) polymerase . The compound also disrupts mitochondrial membrane potential .
Action Environment
Factors such as temperature, moisture, and the presence of other compounds could potentially affect its efficacy and stability .
Eigenschaften
IUPAC Name |
2-pyridin-2-ylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h3-4,6,8-9H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHNZTYRFKGUGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B3126002.png)
![8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B3126016.png)
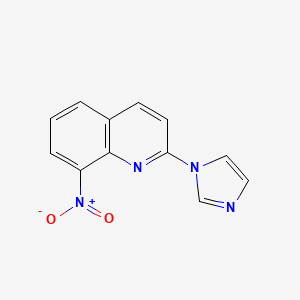


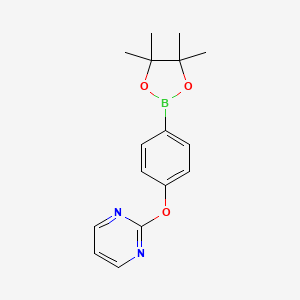

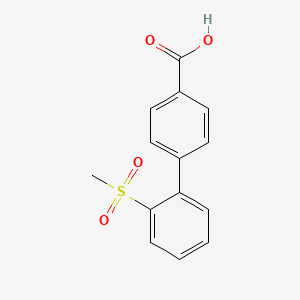


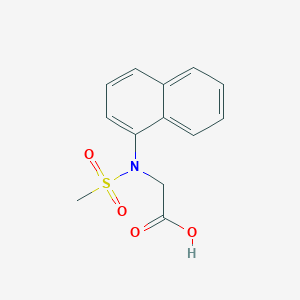
![(1H-benzo[d]imidazol-2-yl)(phenyl)methanamine](/img/structure/B3126072.png)
